molecular formula C19H20N4O3 B2781268 N-(2,4-dimethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 895643-54-6

N-(2,4-dimethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2781268
CAS No.: 895643-54-6
M. Wt: 352.394
InChI Key: FTKYZNNAEXQRKY-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative synthesized via coupling of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with 2,4-dimethoxyaniline using thionyl chloride and subsequent amine activation . The compound features:

  • A 5-methyl-substituted triazole core.
  • A 4-methylphenyl group at position 1 of the triazole.
  • A 2,4-dimethoxyphenyl carboxamide group at position 4.

Its structural design leverages the pharmacological versatility of triazoles, which are known for anticancer, antimicrobial, and enzyme-inhibitory activities. Characterization via IR, $ ^1H $-NMR, and mass spectrometry confirms the synthesis .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12-5-7-14(8-6-12)23-13(2)18(21-22-23)19(24)20-16-10-9-15(25-3)11-17(16)26-4/h5-11H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKYZNNAEXQRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through click chemistry methods. The triazole ring is formed via a 1,3-dipolar cycloaddition reaction between azides and alkynes. This method allows for high yields and purity of the final product.

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies:

  • Cell Line Studies : In vitro assays have shown that this compound exhibits antiproliferative effects against several cancer cell lines. For instance:
    • MCF-7 (breast cancer) : IC50 values indicate strong inhibition of cell growth.
    • HCT-116 (colon cancer) : Similar trends in growth inhibition were observed.
    • HepG2 (liver cancer) : The compound showed promising results comparable to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

The mechanism of action appears to involve the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The compound's IC50 values for TS inhibition ranged from 1.95 to 4.24 μM, outperforming some conventional drugs .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

  • Bacterial Inhibition : It showed effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined to be in a favorable range compared to existing antibiotics .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antiproliferative Effects : A study demonstrated that derivatives of triazole compounds showed enhanced cytotoxicity against cancer cell lines through molecular docking studies that indicated strong binding affinity to TS .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria. The results indicated that modifications in the triazole structure could significantly enhance antimicrobial activity .

Mechanistic Insights

The biological activity of this compound can be attributed to:

  • Thymidylate Synthase Inhibition : By inhibiting TS, the compound disrupts DNA synthesis in cancer cells.
  • Membrane Disruption in Bacteria : The antimicrobial action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their pharmacological or physicochemical differences are summarized below:

Table 1: Comparative Analysis of Triazole Carboxamide Derivatives
Compound Name (ID) Position 1 Substituent Carboxamide Substituent Key Findings Source
Target Compound 4-methylphenyl 2,4-dimethoxyphenyl Synthesized in 68–93% yield; structural confirmation via IR/NMR/MS .
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl) 4-fluorophenyl 2,4-dimethoxyphenyl Antiproliferative activity against SNB-75 (CNS cancer; GP = -27.30%) .
N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl) 4-methylphenyl 4-acetylphenyl SMILES: O=C(NC1=CC=C(C=C1)C(=O)C)C=2N=NN(C3=CC=C(C=C3)C)C2N .
N-(2-Cyanophenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl) 3-phenylbenzo[c]isoxazol-5-yl 2-cyanophenyl 82% yield; active in antiproliferative screens (melanoma, lung cancer) .
Key Observations:

Fluorine substituents (e.g., in ) may improve metabolic stability and membrane permeability.

Carboxamide Substituent: The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which can enhance π-π stacking or hydrogen bonding with biological targets. Acetylphenyl () or cyanophenyl () groups introduce electron-withdrawing effects, affecting solubility and reactivity.

Biological Activity :

  • The 4-fluorophenyl analog () demonstrated significant CNS cancer cell inhibition, suggesting fluorine’s role in enhancing bioavailability or target affinity.
  • Compounds with heterocyclic substituents (e.g., benzo[c]isoxazole in ) showed broad-spectrum antiproliferative activity, indicating the importance of extended aromatic systems.

Structural and Conformational Analysis

  • Crystallography: Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate () exhibited a 74.02° dihedral angle between triazole and pyridyl rings due to steric hindrance.
  • Supramolecular Interactions : Analogs like 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole () form π-π stacking and hydrogen bonds, critical for crystal packing and solubility .

Q & A

Q. Methodological considerations :

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may require stringent drying to avoid side reactions.
  • Catalyst tuning : Cu(I) catalysts for CuAAC can be stabilized with ligands like TBTA to reduce Cu-induced degradation.
  • Temperature control : Low temperatures (0–5°C) minimize byproducts during carboxamide coupling.
  • Ultrasound-assisted synthesis : Reduces reaction time by 30–50% compared to conventional heating .

Advanced: What computational approaches are used to predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger) : Simulates interactions between the triazole core and target proteins (e.g., kinases).
  • DFT calculations : Evaluate electronic properties of substituents (e.g., methoxy groups) to predict reactivity and binding affinity.
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales. Validation against SC-XRD data ensures accuracy .

Advanced: How can contradictory bioactivity data across similar derivatives be resolved?

Q. Analytical strategies :

  • Meta-analysis of substituent effects : Compare electronic (Hammett constants) and steric parameters of substituents (e.g., 2,4-dimethoxy vs. 4-fluoro) to identify structure-activity trends .
  • Dose-response profiling : Determine if discrepancies arise from differences in IC₅₀ measurement protocols.
  • Off-target screening : Use proteome-wide assays (e.g., KINOMEscan) to identify unintended interactions .

Advanced: What challenges arise in refining crystal structures of triazole derivatives, and how are they addressed?

Q. Common issues :

  • Disorder in aromatic rings : Mitigated by constraining displacement parameters during SHELXL refinement .
  • Twinned crystals : Resolved using the TWIN command in SHELXL or alternative space group assignments.
  • Weak diffraction : High-intensity synchrotron sources improve data quality. WinGX/ORTEP aids in visualizing anisotropic ellipsoids .

Advanced: How can solubility limitations of this compound be overcome in pharmacological studies?

Q. Strategies :

  • Prodrug design : Introduce phosphate or PEG groups to enhance aqueous solubility.
  • Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize polymorphs with improved dissolution profiles.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to increase bioavailability .

Advanced: What mechanistic studies elucidate the role of the triazole ring in biological activity?

  • Isotopic labeling : ¹⁵N-labeled triazoles track metabolic stability in vitro.
  • SAR studies : Systematic replacement of triazole with other heterocycles (e.g., pyrazole) quantifies its contribution to potency.
  • Fluorescence quenching assays : Monitor triazole-protein binding kinetics in real time .

Advanced: How can synergistic effects with other therapeutic agents be systematically evaluated?

  • Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.
  • Transcriptomic profiling : RNA-seq identifies pathways upregulated/downregulated in combination therapies.
  • In vivo models : Murine xenograft studies assess tumor regression rates when combined with standard chemotherapeutics .

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